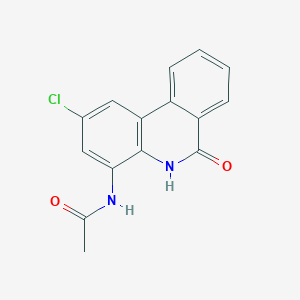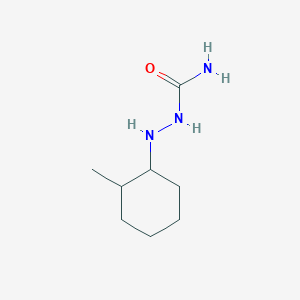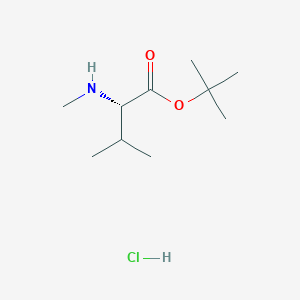
tert-Butyl methyl-L-valinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl-L-valinate hydrochloride is a derivative of L-valine, an essential amino acid. This compound is often used in peptide synthesis and serves as a protected form of L-valine, which is crucial for various biological processes, including growth and ammonia detoxification in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl methyl-L-valinate hydrochloride is typically synthesized by reacting L-valine with tert-butanol in the presence of hydrochloric acid. The reaction conditions often involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl methyl-L-valinate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted valine derivatives .
Applications De Recherche Scientifique
tert-Butyl methyl-L-valinate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of cosmetics, pharmaceuticals, and animal feed products.
Mécanisme D'action
The mechanism of action of tert-Butyl methyl-L-valinate hydrochloride involves its role as a protected amino acid. It participates in peptide synthesis by forming stable intermediates that prevent unwanted side reactions. The molecular targets include enzymes involved in peptide bond formation and pathways related to amino acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Valine tert-butyl ester hydrochloride
- Methyl L-valinate hydrochloride
- tert-Butyl L-glutamate hydrochloride
Uniqueness
tert-Butyl methyl-L-valinate hydrochloride is unique due to its specific structure, which provides stability and protection during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where maintaining the integrity of the amino acid sequence is crucial .
Propriétés
Formule moléculaire |
C10H22ClNO2 |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
tert-butyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)8(11-6)9(12)13-10(3,4)5;/h7-8,11H,1-6H3;1H/t8-;/m0./s1 |
Clé InChI |
IXKXYWRYRCOPIJ-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC(C)(C)C)NC.Cl |
SMILES canonique |
CC(C)C(C(=O)OC(C)(C)C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
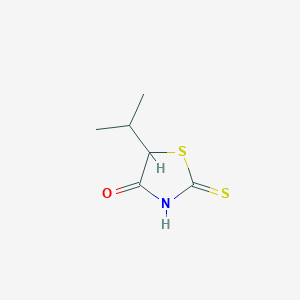

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
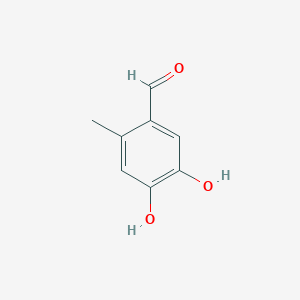
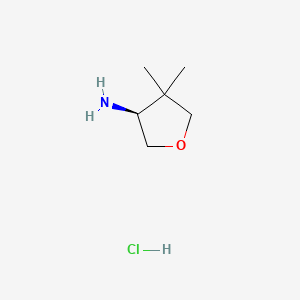
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
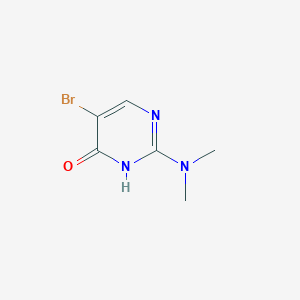

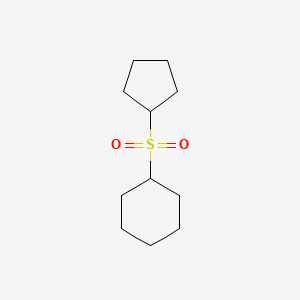

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
